molecular formula C11H22O6 B3042751 N-AMYL B-D-GLUCOPYRANOSIDE CAS No. 66957-71-9

N-AMYL B-D-GLUCOPYRANOSIDE

Cat. No.: B3042751
CAS No.: 66957-71-9
M. Wt: 250.29 g/mol
InChI Key: RYIWDDCNJPSPRA-KAMPLNKDSA-N
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Description

Historical Context of Alkyl β-D-Glucopyranoside Detergents in Structural Biology

The study of membrane proteins has historically been challenging due to their amphipathic nature, possessing both hydrophobic regions embedded within the lipid bilayer and hydrophilic regions exposed to the aqueous environment. nih.gov To study these proteins in vitro, they must first be extracted from the membrane using detergents, which are amphiphilic molecules that can disrupt the lipid bilayer and create a soluble protein-detergent complex. nih.govhuji.ac.il

In the early stages of membrane protein crystallization, the variety of effective detergents was limited. nih.gov The selection primarily consisted of a few alkyl glycosides, lauryldimethylamine-N-oxide (LDAO), and some polyoxyethylene detergents. nih.gov Over time, the toolkit of detergents expanded, and alkyl glycosides with different alkyl chain lengths, such as nonyl glucoside and undecyl maltoside, became more common. nih.gov

Alkyl glycosides, as a class, became popular non-ionic detergents for membrane protein research. psu.edu n-Octyl-β-D-glucopyranoside (OG), for instance, was recognized for its utility in solubilizing membrane-bound proteins in their native state. sigmaaldrich.comagscientific.com These sugar-based detergents were considered "mild" because they could break lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions essential for maintaining the protein's native structure and function. agscientific.comnovoprolabs.comtandfonline.com The development of a simpler synthesis for alkyl glycoside detergents further facilitated their widespread use in the characterization of membrane proteins like cytochrome c oxidase. acs.org

Significance of N-AMYL B-D-GLUCOPYRANOSIDE as a Non-Ionic Detergent in Membrane Protein Studies

N-Amyl-β-D-glucopyranoside belongs to the class of non-ionic detergents, which are characterized by their uncharged, hydrophilic head groups. novoprolabs.com These detergents are considered mild and are widely used to isolate membrane proteins while preserving their biological activity. novoprolabs.comthermofisher.com They are effective at disrupting the interactions between lipids and proteins within the cell membrane but are less prone to breaking the protein-protein interactions that maintain a protein's functional structure. agscientific.comnovoprolabs.com

The effectiveness of a detergent is often related to its alkyl chain length. youtube.com Shorter alkyl chains can sometimes be destabilizing to proteins, while longer chains may provide better solubilization without causing denaturation. youtube.com The choice of detergent is critical, as different membrane proteins require detergents with varying properties for optimal extraction and stability. huji.ac.il Studies comparing various alkyl glucosides have shown that their extraction efficiencies often correlate with their critical micelle concentration (CMC) values. huji.ac.il While detergents like n-dodecyl-β-D-maltopyranoside (DDM), decyl maltoside (DM), and octyl glucoside (OG) are among the most frequently used for membrane protein structural studies, the selection of the ideal detergent often requires screening. mdpi.comresearchgate.net

The utility of alkyl glucosides extends to their ability to be removed from the protein-detergent complex, which is important for reconstitution experiments. sigmaaldrich.com For example, n-octyl-β-D-glucopyranoside's high CMC allows it to be easily removed by dialysis. sigmaaldrich.com While specific research on n-amyl-β-D-glucopyranoside is less prevalent in high-impact structural biology literature compared to its octyl or decyl counterparts, its properties as a short-chain alkyl glucoside make it a relevant tool in the broader context of screening detergents for membrane protein solubilization and stabilization. cube-biotech.comescholarship.org

Overview of Research Trajectories for this compound

Research involving alkyl β-D-glucopyranosides like the n-amyl variant encompasses several key areas, including synthesis, physical characterization, and application in protein science.

Synthesis: The preparation of alkyl glucosides can be achieved through both chemical and enzymatic methods. chemsynlab.comresearchgate.net Chemical synthesis often involves the Koenigs-Knorr reaction, where an acetylated sugar halide reacts with an alcohol in the presence of a promoter. google.com For example, a method for preparing octyl-β-D-glucopyranoside involves reacting 2,3,4,6-tetra-acetyl bromo-glucose with octanol (B41247) and zinc oxide, followed by deacetylation. google.com Enzymatic synthesis offers an alternative route, using enzymes like β-glucosidase to catalyze the glycosidation of alcohols. researchgate.netcftri.res.in This method has been used to produce various alkyl glucosides and can be optimized by controlling reaction conditions such as water activity, pH, and temperature. researchgate.net

Physical and Biochemical Characterization: A significant area of research focuses on characterizing the properties of these detergents. This includes determining their critical micelle concentration (CMC), which is the concentration at which detergent molecules self-assemble into micelles. caymanchem.comnih.gov The behavior of alkyl glucoside micelles and their interaction with membrane proteins is a subject of ongoing study. pnas.orgsigmaaldrich.com For instance, research has shown that the detergent n-octyl-β-D-glucopyranoside (OG) can bind to a secondary substrate site in the LeuT transporter, acting as an inhibitor, which highlights the specific and sometimes unexpected interactions between detergents and proteins. pnas.org

Application and Development: The primary research application for n-amyl-β-D-glucopyranoside and its homologs is the solubilization and stabilization of membrane proteins for structural and functional analysis. cymitquimica.comcube-biotech.com Research continues to explore new detergent structures to improve protein stability. rsc.org Studies have shown that modifying the detergent structure, such as the alkyl chain length or the linkage between the head and tail groups, can significantly impact a detergent's effectiveness in stabilizing delicate membrane proteins. rsc.orgwikipedia.org The systematic study of these structure-property relationships is crucial for designing novel amphiphiles that can overcome the limitations of conventional detergents in membrane protein research. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIWDDCNJPSPRA-KAMPLNKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66957-71-9
Record name Pentyl glucoside
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Record name n-Amyl β-D-glucopyranoside
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Record name PENTYL GLUCOSIDE
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Synthetic Methodologies for N Amyl B D Glucopyranoside and Its Derivatives

Chemical Synthesis Approaches

Chemical methods for synthesizing N-amyl β-D-glucopyranoside and its derivatives often rely on established glycosylation reactions, with recent advancements focusing on improving efficiency and environmental footprint through technologies like microwave assistance and solvent-free conditions.

Conventional Glycosylation Reactions

The most established method for synthesizing simple alkyl glycosides is the Fischer glycosylation, named after Emil Fischer who developed it between 1893 and 1895. wikipedia.orgbrillachem.com This reaction involves the acid-catalyzed reaction of an unprotected carbohydrate, such as D-glucose, with an alcohol, in this case, n-amyl alcohol (n-pentanol). wikipedia.orgbrillachem.com The alcohol typically serves as both the reactant and the solvent, and a strong acid like hydrochloric acid or sulfuric acid is used as a catalyst. wikipedia.orgbeilstein-journals.org

The Fischer glycosylation is an equilibrium process that can produce a mixture of anomers (α and β) and isomers (pyranosides and furanosides). wikipedia.org Shorter reaction times tend to yield the kinetically favored furanose forms, while longer reaction times allow for equilibration to the more thermodynamically stable pyranose products. wikipedia.org For hexoses like glucose, the α-anomer is often the thermodynamically preferred product due to the anomeric effect. wikipedia.org A typical procedure involves stirring a mixture of D-glucose and the alcohol (e.g., hexanol or octanol) with an acid catalyst at an elevated temperature (e.g., 60 °C) for an extended period, such as 24 hours. cdnsciencepub.com The reaction is then neutralized, and the excess alcohol is removed to isolate the alkyl glucoside product. cdnsciencepub.com Heterogeneous acid catalysts, such as sulfuric acid on silica (B1680970) (H₂SO₄-silica), have also been employed to simplify product purification. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating for glycosylation reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. researchgate.netresearchgate.net This efficiency is attributed to the rapid, uniform heating of the reaction mixture. researchgate.net

Studies comparing classical heating with microwave irradiation for the synthesis of long-chain (C6 to C16) alkyl glucopyranosides have demonstrated the superior efficiency of microwaves. researchgate.net For instance, the glycosylation of D-glucose can be achieved with various alcohols under microwave irradiation, yielding the desired alkyl glucosides in significantly shorter times. researchgate.net This methodology allows for precise control over reaction conditions, which can influence both yield and the anomeric (α/β) ratio of the product. researchgate.net The application of microwaves aligns with green chemistry principles by reducing energy consumption and reaction times. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Glycosylation for Alkyl Glucosides
ParameterConventional Heating (Fischer Glycosylation)Microwave-Assisted Synthesis
Reaction Time Several hours (e.g., 24 h) cdnsciencepub.comA few minutes (e.g., 10-30 min) researchgate.netresearchgate.net
Energy Source Oil bath, heating mantleMicrowave irradiation researchgate.net
Efficiency Generally lower space-time yieldHigher efficiency and better yields in shorter times researchgate.net
Process Control Standard temperature controlPrecise control over time and power researchgate.net

Solvent-Free Synthetic Routes

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds. mdpi.com In the context of N-amyl β-D-glucopyranoside synthesis, this can be achieved by adapting the Fischer glycosylation so that the alcohol reactant, n-amyl alcohol, also functions as the reaction medium, thereby avoiding the need for an additional solvent. researchgate.net

This approach is particularly effective when combined with solid acid catalysts, such as sulfuric acid immobilized on silica or acidic zeolites. researchgate.netanalis.com.my These heterogeneous catalysts can be easily filtered out of the reaction mixture, simplifying product work-up and allowing for catalyst recycling. researchgate.net Research on the solvent-free esterification in micellar systems has also shown that surfactant-combined catalysts can be effective, suggesting potential avenues for solvent-free glycosylation. researchgate.net The elimination of solvents not only reduces waste but can also lead to higher reaction concentrations and potentially faster reaction rates. mdpi.com

Enzymatic Synthesis Routes

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing alkyl glycosides. These reactions are catalyzed by glycosidases, which operate under mild conditions and exhibit high stereo- and regioselectivity, often yielding the β-anomer exclusively. researchgate.net

Utilization of Glycosidases (e.g., Amyloglucosidase)

Glycosidases, such as β-glucosidases and amyloglucosidase, can be used to synthesize alkyl glycosides through a process known as reverse hydrolysis or transglycosylation. researchgate.net In the reverse hydrolysis pathway, the enzyme catalyzes the reaction between a monosaccharide (like D-glucose) and an alcohol. researchgate.net In the transglycosylation pathway, a glycosyl donor (like cellobiose (B7769950) or aryl-glucosides) is used to transfer the sugar moiety to the alcohol. researchgate.net

One study utilized amyloglucosidase from Rhizopus mold to synthesize a range of n-alkyl glucosides with carbon chain lengths from C1 to C18. This demonstrates the feasibility of producing compounds like N-amyl β-D-glucopyranoside using this enzyme. The reactions were performed using either a shake flask or a reflux method, with the enzyme catalyzing the transfer of a glucose molecule to the primary alcohol.

Optimization of Enzymatic Reaction Conditions (e.g., pH, temperature)

The yield of enzymatic glycoside synthesis is highly dependent on reaction conditions. Key parameters that require optimization include the source of the enzyme, pH, temperature, water activity, and the nature of the glycosyl donor and acceptor. researchgate.net

In the synthesis of n-alkyl glucosides using amyloglucosidase, the reaction method and pH were shown to be critical. mdpi.com The reflux method generally produced higher yields (5-44%) compared to the shake flask method (3-28%). Furthermore, a pH of 5.0 was found to be favorable for the glucosylation of alcohols of all chain lengths when using the reflux method. The optimization of these parameters is crucial for shifting the reaction equilibrium from hydrolysis (the enzyme's natural function) towards synthesis, thereby maximizing the product yield. researchgate.net

Table 2: Effect of Reaction Conditions on Enzymatic Synthesis of n-Alkyl Glucosides
ParameterConditionEffect on YieldReference
Reaction Method Shake FlaskLower yields (3-28%) mdpi.com
RefluxHigher yields (5-44%) mdpi.com
pH (Reflux Method) 5.0Favored glucosylation of all alcohol chain lengths mdpi.com
Water Activity LowGenerally favors synthesis over hydrolysis researchgate.net
Temperature Enzyme-dependent optimumAffects reaction rate and enzyme stability researchgate.net

Regioselective Glycosylation Strategies

Regioselective glycosylation is a critical step in the synthesis of n-amyl β-D-glucopyranoside, ensuring the formation of the desired β-anomer with the amyl group attached to the anomeric carbon (C-1) of the glucose molecule. Both enzymatic and chemical methods have been explored to achieve this selectivity.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Amyloglucosidase from Rhizopus mold has been successfully used for the synthesis of a series of n-alkyl glucosides, including n-amyl β-D-glucopyranoside. This enzymatic approach can be conducted using either a shake flask or a reflux method. Research indicates that the reflux method generally provides higher yields. For instance, in one study, the synthesis of n-alkyl glucosides with varying alkyl chain lengths (C1 to C18) was investigated. The yields for shorter to medium chain alcohols, including n-amyl alcohol, were systematically evaluated.

Below is a table summarizing the reported yields for the enzymatic synthesis of various n-alkyl β-D-glucosides using the reflux method, which highlights the feasibility of this approach for n-amyl β-D-glucopyranoside production.

Table 1: Yields of Enzymatic Synthesis of n-Alkyl β-D-Glucosides

Alkyl Group Yield (%)
Methyl 13
Ethyl 5
n-Propyl 7
n-Butyl 15
n-Amyl 3
n-Hexyl 9
n-Heptyl 12

Purification and Analytical Characterization of Synthetic N-AMYL B-D-GLUCOPYRANOSIDE

Following synthesis, a rigorous purification process is essential to remove unreacted starting materials, catalysts, and any undesired byproducts. Subsequent analytical characterization is then performed to confirm the purity and structural integrity of the final product.

Chromatographic Purification Techniques

Chromatography is the cornerstone of purifying n-amyl β-D-glucopyranoside from the reaction mixture. Given the polar nature of the glycoside, several chromatographic techniques are applicable.

Column Chromatography: This is a fundamental technique for the separation of alkyl glycosides. Silica gel is a commonly used stationary phase, with a solvent system typically composed of a polar and a less polar organic solvent (e.g., chloroform-methanol or ethyl acetate-methanol mixtures). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired glycoside.

Ion-Exchange Chromatography: For alkyl glycosides synthesized using methods that may introduce ionic impurities, mixed-bed ion-exchange chromatography can be an effective purification step. nih.gov This technique is particularly useful for removing charged species that could interfere with downstream applications. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often employed. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. This method allows for excellent separation and quantification of the product.

Spectroscopic and Analytical Validation Methods for Purity Assessment

A combination of spectroscopic and analytical methods is used to validate the structure and assess the purity of the synthesized n-amyl β-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR provides information on the proton environment, including the anomeric proton, whose coupling constant can confirm the β-configuration. The signals corresponding to the amyl chain and the glucose unit can be assigned to confirm the structure.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry are used to determine the molecular weight of the compound, confirming the successful glycosylation. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the broad hydroxyl (-OH) stretch of the glucose unit and the C-H stretches of the alkyl chain. researchgate.net

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared with the theoretical values to verify the empirical formula. researchgate.net

Design and Synthesis of this compound Derivatives

The functional properties of n-amyl β-D-glucopyranoside can be fine-tuned by creating derivatives through modification of the alkyl chain or by introducing specific functional groups. These modifications can alter properties such as hydrophobicity, critical micelle concentration, and biological activity.

Modification of the Alkyl Chain Length

Altering the length of the n-alkyl chain from amyl (C5) to shorter or longer chains is a common strategy to modulate the surfactant properties of alkyl β-D-glucopyranosides. The synthetic approach for these analogs generally follows the same glycosylation procedures as for n-amyl β-D-glucopyranoside, simply by substituting n-amyl alcohol with the desired alcohol (e.g., butanol for a C4 chain or hexanol for a C6 chain). The enzymatic synthesis using amyloglucosidase has been shown to be effective for a range of alcohol chain lengths from C1 to C18. This allows for the systematic study of how alkyl chain length influences the physicochemical properties of the resulting glycosides.

Introduction of Functional Groups for Targeted Applications

The introduction of functional groups onto the n-amyl β-D-glucopyranoside scaffold can impart novel functionalities for specific applications. This can be achieved by modifying either the glucose unit or the alkyl chain.

Modification of the Glucose Unit: The hydroxyl groups of the glucose moiety can be selectively protected and then reacted to introduce various functional groups. For example, acylation reactions can be performed to add ester functionalities. Direct acylation of a related compound, methyl α-D-glucopyranoside, has been used to synthesize 6-O-acyl derivatives, which can then be further modified at the 2, 3, and 4 positions with different acylating agents to produce a variety of ester derivatives. A similar strategy could be applied to n-amyl β-D-glucopyranoside.

Functionalization of the Alkyl Chain: While less common, the n-amyl chain could potentially be functionalized prior to glycosylation. For instance, a terminally functionalized pentanol (B124592) (e.g., 5-azido-1-pentanol or 5-amino-1-pentanol) could be used in the glycosylation reaction to introduce a reactive handle at the end of the alkyl chain. This handle could then be used for conjugation to other molecules or surfaces for targeted applications.

Biophysical Characterization of N Amyl B D Glucopyranoside Solution Behavior

Micellization Phenomena and Aggregation Properties

N-amyl β-D-glucopyranoside, like other surfactants, forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This process is a key aspect of its solution behavior and is influenced by various factors.

The formation of micelles is a spontaneous process driven by the hydrophobic effect. The hydrophobic alkyl chains of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic glucopyranoside headgroups remain exposed to the aqueous environment. The CMC is a fundamental parameter that defines the onset of micellization. For n-alkyl-β-D-glucosides, the CMC is influenced by the length of the alkyl chain; however, specific values for n-amyl β-D-glucopyranoside require precise experimental determination using techniques like surface tensiometry, conductivity, or fluorescence spectroscopy. nih.govumcs.placs.org The standard Gibbs free energy of micellization (ΔG°) provides insight into the spontaneity of the process and is typically negative, indicating a thermodynamically favorable process. researchgate.net

The aggregation number (N), which is the average number of surfactant molecules in a micelle, is another crucial characteristic. For similar surfactants like n-octyl-β-D-glucopyranoside, aggregation numbers have been determined to be relatively small, suggesting the formation of nearly spherical micelles. pku.edu.cn The aggregation number for n-amyl β-D-glucopyranoside would be expected to be influenced by factors such as temperature and the presence of additives. researchgate.net

Table 1: Micelle Formation Characteristics of Related Alkyl Glycosides

Surfactant CMC (mM) Aggregation Number (N) Temperature (°C) Reference
n-Octyl-β-D-glucopyranoside 19-25 ~84 25 openbiologyjournal.com
n-Octyl-β-D-thioglucopyranoside 9 ~90 25 mdpi.com

This table presents data for structurally related compounds to provide context for the expected properties of n-amyl β-D-glucopyranoside. The exact values for n-amyl β-D-glucopyranoside may vary.

The micelles formed by n-alkyl-β-D-glucosides are generally considered to be small and roughly spherical, especially at concentrations near the CMC. pku.edu.cnnih.gov However, studies on related compounds like n-octyl-β-D-glucopyranoside using techniques such as small-angle neutron scattering (SANS) have suggested that the micelles may adopt a non-spherical, prolate ellipsoid shape. nih.govnih.gov These micelles are dynamic entities, with individual surfactant molecules constantly exchanging between the micelle and the bulk solution. The surface of these micelles is described as rough and partially elongated. nih.gov The hydroxyl and acetal (B89532) oxygen atoms of the glucopyranoside headgroups are oriented towards the aqueous phase, forming hydrogen bonds with water molecules and effectively hydrating the micelle surface. nih.gov

The properties of n-amyl β-D-glucopyranoside micelles are sensitive to changes in the surrounding solution environment.

Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC and an increase in the aggregation number. This is because the dehydration of the hydrophilic headgroups at higher temperatures favors aggregation. The standard Gibbs free energy of micellization generally becomes more negative as the temperature increases, indicating a more spontaneous process. researchgate.netmdpi.com

Additives: The presence of electrolytes, such as salts, can significantly impact micellization. The addition of salt typically lowers the CMC and increases the aggregation number. pku.edu.cn This is attributed to the screening of electrostatic repulsions between the headgroups, allowing for more compact packing of the surfactant molecules. Organic additives, like alcohols, can also influence micellar properties by partitioning between the aqueous phase and the micelles, potentially altering the CMC and aggregation number. researchgate.net

Self-Assembly into Ordered Nanostructures

Beyond the formation of simple micelles, amphiphilic molecules like n-amyl β-D-glucopyranoside can self-assemble into more complex and ordered nanostructures. nih.govrsc.orgnih.gov This self-assembly is a spontaneous process driven by non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov The resulting nanostructures can include nanotubes, nanofibers, vesicles, and spherical or rod-like aggregates. pku.edu.cnrsc.org The specific morphology of the self-assembled structure is dictated by a delicate balance of intermolecular forces and can be influenced by factors like concentration, temperature, and the presence of co-solutes. researchgate.netnih.gov While the formation of such complex nanostructures has been extensively studied for various peptides and other amphiphiles, detailed investigations into the specific ordered nanostructures formed by n-amyl β-D-glucopyranoside are an active area of research. nih.govresearchgate.net

Interaction with Model Lipid Bilayers and Biomembranes

The interaction of surfactants with lipid bilayers is of significant interest due to its relevance in biological systems and various biotechnological applications. N-alkyl-β-D-glucosides are known to interact with and perturb model lipid membranes. nih.gov

At low concentrations, n-amyl β-D-glucopyranoside monomers can partition into the lipid bilayer, leading to changes in membrane properties such as fluidity and permeability. csic.esnih.gov As the concentration of the surfactant increases, it can lead to the progressive disintegration and eventual solubilization of the lipid bilayer. csic.es This process is often characterized by the formation of mixed micelles composed of both lipid and surfactant molecules. The solubilization process can be monitored by techniques such as light scattering, which detects changes in the size of lipid vesicles as they are broken down. csic.es The effectiveness of a surfactant in solubilizing a membrane is related to its CMC and its partition coefficient between the aqueous phase and the lipid bilayer. csic.es Studies on related n-alkyl-β-D-glucosides have shown that they can disrupt the order of lipid bilayers and, at high enough concentrations, lead to complete membrane solubilization. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
n-Amyl β-D-glucopyranoside
n-Octyl-β-D-glucopyranoside
n-Octyl-β-D-thioglucopyranoside
n-Dodecyl-β-D-maltoside
1,2-dipalmitoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Tetradecyltrimethylammonium bromide
Sodium dodecyl sulfate
Triton X-100
2-hydroxypropyl-β-cyclodextrin
Methyl-β-cyclodextrin
8-anilino-1-naphtalene sulfonic acid
Acarbose
Alamethicin
Apigenin
Azobenzene
Calcein
Camptothecin
Carbendazim
Caryophyllene oxide
Chrysophanol
Ciprofloxacin
Curcumin
Dioleoylphosphatidylcholine
Doxorubicin
Emodin
Eosin
Ergosterol
Eugenol
Gartanin
Glucosamine
Hyperoside
Kaempferol
Leucine
Listeria monocytogenes
Maltol
Moxifloxacin
Mulberrin
N-fluoresceinyl-2-aminoethanol
Nicotinamide
p-Nitrophenol
p-nitrophenyl-β-D-glucopyranoside
Quercetin
Quercetin 3-O-β-D-glucoside
Quinidine
Quinine
Rhein
Rhodamine B
Sulforaphane
α-copaene
α-humulene
β-caryophyllene

Analysis of Lipid-Detergent Mixed Micelle Formation

The interaction of non-ionic detergents like n-amyl β-D-glucopyranoside with lipid bilayers is a fundamental process in membrane biochemistry, crucial for solubilizing membranes and studying membrane proteins. sigmaaldrich.com The formation of lipid-detergent mixed micelles is a stepwise process that depends on the relative concentrations of the lipid and the detergent. thermofisher.com Generally, the process can be described in stages. Initially, at low concentrations, detergent monomers partition into the lipid bilayer. thermofisher.com As the detergent concentration increases, the bilayer becomes saturated with detergent molecules. This point is known as the saturation ratio (Rsat). utk.edu Beyond this point, further addition of detergent leads to the breakdown of the lamellar bilayer structure and the formation of mixed micelles, which can be spherical, cylindrical, or discoidal. utk.edunih.gov Complete solubilization of the membrane into mixed micelles occurs at a higher detergent-to-lipid ratio, known as the solubilization ratio (Rsol). utk.edu

Research on the n-alkyl-β-D-glucopyranoside class of detergents reveals that they can be incorporated into lipid membranes at significant molar ratios without causing immediate membrane solubilization, acting similarly to lipid analogs. nih.gov Studies using solid-state ²H- and ³¹P-NMR spectroscopy on model membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) have shown that the bilayer structure is maintained up to a detergent/lipid molar ratio of 1:1. nih.gov The insertion of these detergents induces a disordering effect on the lipids, which is selective. A general disordering of about 10% is observed across all segments of the lipid acyl chains, with a more specific and pronounced disordering of up to 50% occurring near the end of the detergent's inserted hydrocarbon chain. nih.gov

The critical detergent-to-lipid molar ratio (Xb crit) required to completely disrupt the bilayer structure and induce micelle formation is dependent on the alkyl chain length of the detergent. nih.gov While specific data for n-amyl (C5) β-D-glucopyranoside is not detailed in the primary literature, studies on its longer-chain homologs provide a clear trend. Using phosphorus-31 NMR, the critical Xb values for the disruption of DPPC bilayers have been determined for several n-alkyl-β-D-glucopyranosides. nih.gov

Table 1: Critical Molar Ratios for DPPC Bilayer Disruption by n-Alkyl-β-D-glucopyranosides This table presents the critical detergent/lipid molar ratio (Xb crit) at which different n-alkyl-β-D-glucopyranosides disrupt a 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) bilayer, as determined by ³¹P-NMR. Data sourced from reference nih.gov.

n-Alkyl-β-D-glucopyranoside Alkyl Chain Length (n) Critical Molar Ratio (Xb crit)
n-Hexyl-β-D-glucopyranoside 6 1.4 ± 0.1
n-Heptyl-β-D-glucopyranoside 7 1.5 ± 0.1
n-Octyl-β-D-glucopyranoside 8 1.5 ± 0.1
n-Decyl-β-D-glucopyranoside 10 1.7 ± 0.1

The data indicate that a higher concentration of detergent is needed as the alkyl chain length increases from n=6 to n=10, suggesting that longer chains integrate more stably within the bilayer before causing its collapse into micelles. nih.gov The formation of these mixed micelles is a dynamic process. For instance, when a detergent solution is added to pre-formed liposomes, mixed micelles of the phospholipid and detergent are formed. csbsju.edu This property is utilized in techniques for reconstituting membrane proteins, where the detergent is subsequently removed by a method like dialysis, allowing the phospholipids (B1166683) in the mixed micelle to re-aggregate into a large unilamellar vesicle (LUV) with the protein incorporated. thermofisher.comcsbsju.edu

The structure of the resulting mixed micelles can be complex. In some systems, such as mixtures of octaethyleneglycol-mono-n-dodecylether with disaturated phospholipids like DPPC, cooling the mixture can lead to the formation of unusual mixed micelles that possess a crystalline or ordered phospholipid core, surrounded by the detergent. desy.de This demonstrates that the final structure is highly dependent on the specific lipid and detergent components, their ratio, and external conditions like temperature. desy.de

Applications of N Amyl B D Glucopyranoside in Membrane Protein Research

Membrane Protein Solubilization Strategies

The initial and often most critical step in studying membrane proteins is their extraction from the native lipid bilayer in a process known as solubilization. nih.gov This requires agents that can disrupt the membrane while maintaining the protein's structural and functional integrity. nih.gov N-amyl-β-D-glucopyranoside and other glucosides are frequently employed for this purpose due to their mild, non-denaturing properties. moleculardimensions.com They are known to disrupt lipid-lipid and protein-lipid interactions more so than protein-protein interactions, which is crucial for preserving the native state of the protein. moleculardimensions.com

Extraction Efficiency for Diverse Membrane Protein Classes (e.g., GPCRs, Ion Channels, Transporters)

The efficacy of a detergent in solubilizing a membrane protein can vary significantly depending on the protein class. While specific data on the extraction efficiency of n-amyl-β-D-glucopyranoside for a wide range of proteins is not extensively detailed in the provided search results, the broader class of alkyl glucosides, including n-octyl-β-D-glucopyranoside (OG) and n-nonyl-β-D-glucopyranoside (NG), has been shown to be effective for various membrane protein types. nih.gov

For instance, detergents are essential for the solubilization of G protein-coupled receptors (GPCRs), a large and important family of membrane proteins. snu.ac.krpeerj.com Glucoside detergents are noted for their ability to stabilize diverse membrane proteins, including GPCRs and transporters, facilitating the formation of small protein-detergent complexes that are beneficial for structural studies. avantiresearch.com The choice of detergent is a critical step in the purification of ion channels, as functionality is highly dependent on the solubilizing agent. unige.ch While general screening of detergents is common practice, the use of n-amyl-β-D-glucopyranoside would be considered within the broader family of alkyl glucosides for these protein classes. moleculardimensions.comunige.ch

The following table summarizes the application of related glucoside detergents in the solubilization of different membrane protein classes, providing a basis for the potential utility of n-amyl-β-D-glucopyranoside.

Membrane Protein ClassRelated Glucoside Detergents UsedKey Findings
G Protein-Coupled Receptors (GPCRs) n-octyl-β-D-glucopyranoside (OG), n-nonyl-β-D-glucopyranoside (NG)Effective in solubilization and stabilization, facilitating the formation of small protein-detergent complexes suitable for structural analysis. snu.ac.kravantiresearch.com
Ion Channels n-octyl-β-D-glucopyranoside (OG)Critical for retaining functionality post-solubilization. unige.ch
Transporters n-octyl-β-D-glucopyranoside (OG), 5-cyclohexyl-1-pentyl-β-d-maltoside (Cymal-5)Generally effective in extracting a broad range of membrane proteins. nih.gov

Mechanism of Lipid Bilayer Disruption and Protein Integration

The process of membrane solubilization by detergents like n-amyl-β-D-glucopyranoside involves the disruption of the lipid bilayer. These non-ionic detergents act as lipid analogs and can be incorporated into membranes. nih.gov At a sufficiently high concentration, they will disrupt the bilayer structure. nih.gov The insertion of these detergents into the lipid bilayer is primarily driven by entropy. nih.gov

The mechanism involves the detergent molecules partitioning into the lipid membrane. As the detergent concentration increases, the bilayer becomes saturated, leading to the formation of mixed micelles composed of lipids and detergent molecules. This process effectively breaks down the bilayer structure. mdpi.comutwente.nl The hydrophobic tails of the detergent interact with the hydrophobic transmembrane domains of the protein, while the hydrophilic headgroups face the aqueous environment, effectively shielding the protein's hydrophobic regions from the solvent. hanyang.ac.kr

It has been observed that the addition of n-alkyl-β-D-glucopyranosides can cause a general disordering of the lipid bilayer and a more specific disordering near the end of the inserted hydrocarbon chain of the detergent. nih.gov

Formation of Stable Protein-Detergent Complexes

Following the disruption of the lipid bilayer, the membrane protein is integrated into detergent micelles, forming a protein-detergent complex (PDC). nih.gov The stability of this complex is paramount for downstream applications such as purification and structural analysis. nih.gov Glucoside detergents are known for their ability to form stable PDCs. moleculardimensions.com The sugar headgroup of these detergents plays a significant role in stabilizing large macromolecules. moleculardimensions.com

The formation of small and homogeneous PDCs is often desirable for structural studies like X-ray crystallography and cryo-electron microscopy. avantiresearch.com The properties of the resulting PDC, such as its size and stability, are influenced by the specific detergent used.

Maintenance of Membrane Protein Stability and Functional Integrity

Beyond initial solubilization, maintaining the stability and functional integrity of the membrane protein is a significant challenge. nih.gov The artificial environment of the detergent micelle must mimic the native lipid bilayer to a sufficient degree to prevent denaturation and preserve the protein's biological activity. hanyang.ac.kr

Preservation of Native Conformation

A key advantage of mild, non-ionic detergents like n-amyl-β-D-glucopyranoside is their ability to preserve the native conformation of membrane proteins. moleculardimensions.com They are less likely to cause denaturation compared to harsher ionic detergents. thermofisher.com The preservation of the protein's three-dimensional structure is crucial for its function. researchgate.net Studies on related alkyl glucosides have shown that they are effective in maintaining the structural integrity of various membrane proteins. thermofisher.com The ability of these detergents to stabilize proteins is well-characterized, with the polar sugar headgroup contributing to this effect. moleculardimensions.com

Assessment in Functional and Structural Assays

The ultimate test of a detergent's suitability is the performance of the solubilized protein in functional and structural assays. moleculardimensions.com Functional assays are necessary to confirm that the protein retains its biological activity, such as ligand binding or transport capabilities. mdpi.com For structural analysis, the protein-detergent complex must be stable and monodisperse to allow for techniques like X-ray crystallography or cryo-electron microscopy. nih.gov

The use of appropriate detergents is critical for obtaining high-resolution structures of membrane proteins. mdpi.com While specific data for n-amyl-β-D-glucopyranoside in a wide array of functional and structural assays is not abundant in the provided results, the general success of the glucoside class of detergents suggests its potential utility. moleculardimensions.commdpi.com The choice of detergent is often a matter of empirical screening to find the optimal conditions for a particular protein and assay. moleculardimensions.com

The following table provides a summary of research findings related to the application of n-amyl-β-D-glucopyranoside and related detergents in membrane protein research.

ApplicationKey Research Finding
Membrane Disruption n-alkyl-β-D-glucopyranosides disrupt the lipid bilayer at high concentrations, a process driven by entropy. nih.gov
Protein Stability Glucoside detergents are mild and non-denaturing, helping to preserve the native conformation of membrane proteins. moleculardimensions.com
Protein-Detergent Complexes These detergents form stable complexes with membrane proteins, with the sugar headgroup contributing to the stabilization of large macromolecules. moleculardimensions.comnih.gov
Structural Studies The formation of small, stable protein-detergent complexes with glucoside detergents is advantageous for structural analysis techniques. avantiresearch.com

Membrane Protein Purification Methodologies

The purification of membrane proteins is a critical step that requires the protein to be gently removed from its native lipid environment and stabilized in a soluble form. N-AMYL B-D-GLUCOPYRANOSIDE and its related alkyl glucosides are instrumental in this process.

Once solubilized, membrane proteins in complex with detergents like this compound can be purified using various chromatographic techniques. Affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC) for histidine-tagged proteins, is a common first step. yilimart.com This is often followed by size-exclusion chromatography (gel filtration) to remove remaining contaminants and aggregated protein, and to exchange the initial, often harsh, solubilizing detergent for one more suitable for long-term stability or downstream applications. yilimart.comsigmaaldrich.com

The choice of detergent is critical, as it can influence the stability and behavior of the protein during purification. nih.gov For instance, the non-ionic character of this compound makes it compatible with ion-exchange chromatography, as it does not bind to the matrix. bioservuk.com The effectiveness of purification is often assessed by techniques like SDS-PAGE and Western blotting to confirm the presence and purity of the target protein. researchgate.netqiagen.com

Table 1: Detergents Commonly Used in Membrane Protein Purification

Detergent Name Abbreviation Type Key Features
n-Dodecyl-β-D-maltopyranoside DDM Non-ionic Widely used for solubilization and crystallization due to its mild nature. nih.govmdpi.com
n-Decyl-β-D-maltopyranoside DM Non-ionic Shorter alkyl chain than DDM, resulting in smaller micelles. mdpi.com
n-Octyl-β-D-glucopyranoside OG Non-ionic High critical micelle concentration (CMC), facilitating removal by dialysis. mdpi.comnih.gov
n-Nonyl-β-D-glucopyranoside NG Non-ionic Longer alkyl chain than OG, offering different solubilization properties. mdpi.comthermofisher.com
Lauryl Dimethyl Amine Oxide LDAO Zwitterionic Known to produce well-diffracting crystals, though considered a harsher detergent. mdpi.com
Fos-Choline series - Zwitterionic "Lipid-like" detergents that can better mimic the native membrane environment. nih.gov

Following purification, it is often necessary to remove the detergent for functional studies or reconstitution into a lipid environment. The high critical micelle concentration (CMC) of detergents like n-octyl β-D-glucopyranoside, a close relative of this compound, makes them relatively easy to remove by dialysis. bioservuk.cominalcopharm.com During dialysis, the detergent monomers pass through the dialysis membrane, shifting the equilibrium and causing the micelles to break down, thus freeing the protein. nih.gov However, this process can be slow, sometimes taking several days, especially for detergents with low CMCs. bioservuk.combitesizebio.com

Other methods for detergent removal include adsorption onto hydrophobic beads, such as Bio-Beads SM-2. nih.gov These porous polystyrene beads effectively bind detergent molecules, offering a faster alternative to dialysis. bitesizebio.com Centrifugal devices incorporating an ion-exchange matrix can also rapidly remove non-ionic detergents like n-octyl β-D-glucopyranoside. bioservuk.com

Reconstitution Studies of Membrane Proteins

To study their function and structure in a more native-like environment, purified membrane proteins are often reconstituted into artificial lipid systems.

Liposomes, spherical vesicles composed of a lipid bilayer, provide a suitable environment for studying the function of reconstituted membrane proteins. d-nb.inforsc.org The standard method involves mixing the purified, detergent-solubilized protein with lipids that have also been solubilized by a detergent. d-nb.inforug.nl Gradual removal of the detergent, often by dialysis or the use of hydrophobic beads, leads to the spontaneous formation of proteoliposomes, where the membrane protein is embedded within the lipid bilayer. nih.govntt-review.jp

The success of reconstitution and the functional integrity of the inserted protein are highly dependent on factors such as the choice of detergent, the lipid composition, the protein-to-lipid ratio, and the rate of detergent removal. d-nb.info Functional assays, such as transport assays for transporter proteins, can then be performed on these proteoliposomes to investigate the protein's activity. rug.nl For example, the lactose (B1674315) transport protein (LacS) has been reconstituted into liposomes to study its counterflow activity. rug.nl

For structural studies, particularly using techniques like cryo-electron microscopy (cryo-EM), lipid nanodiscs have become an increasingly popular tool. nih.gov Nanodiscs are small, discoidal patches of lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs), which are engineered forms of apolipoproteins. cube-biotech.com

The assembly of a membrane protein into a nanodisc involves mixing the purified, detergent-solubilized protein with lipids and the MSP. nih.gov The detergent is then removed, typically using hydrophobic beads, which triggers the self-assembly of the nanodisc with the membrane protein incorporated into the lipid patch. nih.gov This provides a more native-like lipid environment compared to detergent micelles and offers greater stability. nih.govresearchgate.net The defined size and homogeneity of nanodiscs are advantageous for structural analysis, as they can improve particle distribution in vitreous ice for cryo-EM. nih.gov The structure of several membrane proteins, including the serotonin (B10506) transporter (SERT), has been determined at high resolution using this technique. nih.govrcsb.org

N Amyl B D Glucopyranoside in Advanced Structural Biology Techniques

X-ray Crystallography of Membrane Proteins

X-ray crystallography remains a primary technique for obtaining high-resolution structures of membrane proteins. mdpi.com The formation of well-ordered, diffraction-quality crystals is a major bottleneck in this process and is highly dependent on the detergent used to solubilize and stabilize the protein. nih.govnih.gov

The concentration of the detergent is a critical parameter that must be meticulously optimized to facilitate crystal nucleation and growth. hamptonresearch.comnih.gov For membrane proteins, the detergent concentration must be sufficient to keep the protein soluble and stable, yet not so high as to inhibit the formation of the specific protein-protein contacts necessary for building a crystal lattice. The optimal concentration is often related to the detergent's critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. embl-hamburg.de

In practice, after initial solubilization, the detergent concentration is often adjusted. For instance, adding a small amount (0.2-3 times the CMC) of a second, often shorter-chain, non-ionic detergent directly to the concentrated protein solution before setting up crystallization trials can be beneficial. scientificliterature.org This strategy can modulate the size and properties of the protein-detergent complex, which may be more conducive to crystallization. researchgate.net The refractive index of a detergent solution can be used to accurately determine and adjust its concentration, a crucial step since dialysis or protein concentration steps can alter the final detergent amount.

The choice of detergent and its concentration directly influences the quality of the resulting crystals and the resolution of the diffraction data obtained. nih.govnih.gov Shorter-chain detergents, like those in the alkyl glucopyranoside class, are often associated with crystals that diffract to higher resolutions. nih.gov This is attributed to their tendency to form smaller, more compact protein-detergent micelles, which can pack more readily into a well-ordered crystal lattice. researchgate.net

Post-crystallization treatments, such as crystal dehydration, can also significantly improve diffraction quality. nih.gov By carefully controlling the dehydration process, it is possible to improve the internal order of the crystal, leading to a substantial increase in the diffraction resolution. nih.gov For example, a new dehydration method was reported to improve the resolution of Archaeoglobus fulgidus Cas5a crystals from 3.2 Å to 1.95 Å. nih.gov

The success of a membrane protein crystallization experiment is highly dependent on the detergent used. While a wide variety of detergents are available, a few classes have proven to be particularly successful.

Alkyl Maltopyranosides: Detergents like n-dodecyl-β-D-maltopyranoside (DDM) and n-decyl-β-D-maltopyranoside (DM) are the most commonly used for both purification and crystallization of membrane proteins. mdpi.com They are considered mild and are effective for a broad range of proteins. mdpi.com

Alkyl Glucopyranosides: This class, which includes n-octyl-β-D-glucopyranoside (OG) and n-nonyl-β-D-glucopyranoside (NG), is also widely used. mdpi.com OG, in particular, has been instrumental in the crystallization of rhodopsins, photosynthetic complexes, and aquaporins. mdpi.com Alkyl glucopyranosides, as a class, have been associated with some of the highest resolution structures obtained for membrane proteins. nih.gov

Amine Oxides: Detergents such as lauryldimethylamine N-oxide (LDAO) have also demonstrated success, yielding a favorable mean resolution in reported structures. nih.gov

Neopentyl Glycol (NG) Amphiphiles: Newer classes of detergents, such as those based on a neopentyl glycol core, have been developed. Glucose-neopentyl glycol (GNG) amphiphiles, for example, are designed to form smaller protein-detergent complexes than their maltose-headed counterparts (MNGs), a desirable feature for crystallization. researchgate.net

The table below provides a comparative overview of commonly used detergents in membrane protein crystallization.

Detergent Class Example(s) Key Characteristics Primary Applications
Alkyl MaltopyranosidesDDM, DMMild, effective for a wide range of proteins, form larger micelles.General purification and crystallization of membrane proteins. mdpi.com
Alkyl GlucopyranosidesOG, NGForm smaller, more compact micelles, associated with high-resolution structures. nih.govresearchgate.netRhodopsins, photosynthetic complexes, aquaporins. mdpi.com
Amine OxidesLDAOYields favorable mean resolution in crystal structures. nih.govVarious membrane proteins.
Neopentyl Glycol AmphiphilesGNGsDesigned to form smaller protein-detergent complexes. researchgate.netPotentially useful for protein-detergent complex-based crystallization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins

Solution NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a solution state that mimics their native environment. wisc.edu The choice of detergent is paramount for obtaining high-quality NMR spectra.

For high-resolution solution NMR, the protein-detergent micelle must tumble rapidly and isotropically in solution. researchgate.net This places a stringent requirement on the size of the micelle; large micelles tumble slowly, leading to broad and poorly resolved NMR signals. mdpi.com Therefore, detergents that form small micelles are generally preferred for NMR studies.

While detergents like DDM are workhorses in crystallography, their large micelle size makes them less suitable for NMR. mdpi.com In contrast, detergents with shorter alkyl chains and smaller headgroups, which form smaller micelles, are often more compatible with high-resolution NMR. The compatibility of a detergent also depends on its ability to maintain the native fold and function of the protein.

The stability of the protein-detergent complex over the course of a lengthy NMR experiment is crucial. The detergent must effectively shield the hydrophobic transmembrane regions of the protein from the aqueous solvent, preventing aggregation and denaturation. The concentration of the detergent must also be carefully controlled to ensure the formation of stable, monodisperse micelles.

The stability of the protein within the micelle can be influenced by factors such as temperature, pH, and the presence of co-solutes. For instance, the stability of bacteriorhodopsin in detergent micelles was found to be temperature-dependent, and the choice of detergent had a significant impact on the protein's rotational correlation time and the resolution of the resulting NMR spectra. nih.gov The table below summarizes the properties of selected detergents relevant to NMR studies.

Detergent Abbreviation Typical Micelle Size NMR Suitability
n-dodecyl-β-D-maltopyranosideDDMLargeGenerally poor due to slow tumbling. mdpi.com
n-octyl-β-D-glucopyranosideOGSmall to mediumGood, widely used. mdpi.com
DodecylphosphocholineDPCSmallGood, used for structure determination of OmpA. duke.edu
1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)]LPPGLarge, but yields short correlation timesExcellent, yielded high-quality spectra for multiple proteins. researchgate.net

Based on a comprehensive review of scientific literature, there is currently no specific information available detailing the use of the chemical compound N-AMYL B-D-GLUCOPYRANOSIDE within the advanced structural biology techniques and specific applications outlined in your request.

Searches for the application of n-amyl-β-D-glucopyranoside (also known as n-pentyl-β-D-glucopyranoside) in the context of cryo-electron microscopy (cryo-EM) sample preparation—including its role in vitrification, mitigation of protein adsorption, addressing preferred orientation, and sample optimization—did not yield any direct research findings or established protocols. Similarly, its specific application in Dynamic Light Scattering (DLS) for particle size analysis in this context is not documented in the available literature.

The field of cryo-EM extensively utilizes detergents for the solubilization and stabilization of membrane proteins. However, the commonly cited and studied detergents for these purposes are typically those with longer alkyl chains, such as n-octyl-β-D-glucopyranoside (OG), n-nonyl-β-D-glucopyranoside (NG), n-decyl-β-D-maltoside (DM), and n-dodecyl-β-D-maltopyranoside (DDM). The biophysical properties of these longer-chain detergents are well-characterized and suited for creating the stable protein-detergent micelles necessary for successful vitrification and high-resolution imaging.

Due to the strict constraint to focus solely on this compound and the absence of data for this compound in the specified applications, it is not possible to generate the requested scientifically accurate article. To do so would require extrapolating from data on other compounds, which would be speculative and violate the provided instructions.

Applications in Other Biophysical Characterization Techniques

Size-Exclusion Chromatography (SEC) for Monodispersity Assessment

Size-Exclusion Chromatography (SEC) is a powerful analytical technique used to assess the homogeneity and aggregation state of protein samples, a property known as monodispersity. bitesizebio.com For membrane proteins, which are inherently insoluble in aqueous buffers, detergents are essential for extraction from the lipid bilayer and stabilization in solution. N-amyl-β-D-glucopyranoside, a non-ionic detergent, is utilized in this context to create protein-detergent complexes (PDCs) that mimic a soluble state. The principle of SEC is to separate molecules based on their hydrodynamic volume as they pass through a column packed with a porous stationary phase. cytivalifesciences.comfujifilm.com

In a typical SEC experiment for a membrane protein solubilized with N-amyl-β-D-glucopyranoside, the sample is injected into a column equilibrated with a buffer containing the detergent at a concentration above its critical micelle concentration (CMC). Larger molecules and complexes, which cannot enter the pores of the chromatography matrix, travel a shorter path and elute first. fujifilm.com Smaller molecules penetrate the pores to varying degrees and thus have a longer path, causing them to elute later. bitesizebio.com

The resulting chromatogram provides a profile of the sample's composition. A sharp, symmetrical peak indicates a monodisperse sample, where the protein-detergent complexes are uniform in size and shape. bitesizebio.com Conversely, the presence of multiple peaks or a broad peak suggests polydispersity, which could signify the presence of aggregates, different oligomeric states, or degradation products. bitesizebio.comnih.gov Assessing monodispersity is a critical quality control step before proceeding with more complex structural biology techniques like X-ray crystallography or cryo-electron microscopy, as sample homogeneity is often a prerequisite for success.

The following table illustrates a theoretical SEC elution profile for a membrane protein solubilized with N-amyl-β-D-glucopyranoside, highlighting how different species are separated.

Table 1: Illustrative SEC Elution Profile for a Detergent-Solubilized Membrane Protein

Elution Order Species Description Implication for Monodispersity
1 (Void Volume) Aggregates Large, non-specific protein assemblies that are too large to enter the column pores. Indicates sample instability or poor solubilization.
2 Higher-Order Oligomers Specific, stable complexes of the protein (e.g., tetramers, hexamers). May represent a native state or a non-native assembly.
3 Target PDC The desired monodisperse protein-detergent complex (e.g., monomer or dimer). A sharp, single peak here is the goal for structural studies.

Analytical Ultracentrifugation for Complex Characterization

Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and their complexes in solution. beckman.tw It provides insights into size, shape, stoichiometry, and association constants without relying on a matrix or standards. beckman.twnih.gov When studying membrane proteins, detergents like N-amyl-β-D-glucopyranoside are indispensable for maintaining the protein's solubility and structural integrity in the aqueous environment of the AUC cell.

AUC encompasses two primary experimental modes: Sedimentation Velocity (SV) and Sedimentation Equilibrium (SE). rc-harwell.ac.uk

Sedimentation Velocity (SV): In an SV experiment, a high centrifugal force is applied, causing the protein-detergent complexes to sediment through the solution. rc-harwell.ac.uk By monitoring the rate of sedimentation, one can determine the sedimentation coefficient (s-value), which is related to the mass and shape of the complex. muni.cz The data can reveal the presence of different species in a sample, such as monomers, oligomers, and aggregates, providing a detailed view of sample heterogeneity. nih.gov

Sedimentation Equilibrium (SE): In an SE experiment, a lower centrifugal force is used until the process of sedimentation is balanced by diffusion, resulting in a stable concentration gradient. rc-harwell.ac.ukwisc.edu Analyzing this equilibrium distribution allows for the direct determination of the buoyant molecular weight of the protein-detergent complex. By knowing the contribution of the detergent, the precise molecular weight and, therefore, the stoichiometry of the protein component can be calculated. rheniumbio.co.il

The use of N-amyl-β-D-glucopyranoside is critical, as the properties of the detergent micelles themselves must be accounted for in the analysis to accurately determine the characteristics of the protein within the complex.

Table 2: Parameters Determined by AUC for Protein Complexes

Parameter Description Technique Significance
Sedimentation Coefficient (s) The rate at which a molecule moves in response to a centrifugal force. SV Provides information on the mass and shape (e.g., globular vs. elongated) of the protein-detergent complex. muni.cz
Diffusion Coefficient (D) The rate of boundary spreading due to Brownian motion. SV Also related to the size and shape of the complex; combined with 's' to calculate molecular weight. muni.cz
Molecular Weight (MW) The mass of the protein and its associated detergent and lipid molecules. SV, SE Fundamental property for determining the oligomeric state and stoichiometry of the complex. beckman.tw
Stoichiometry The number of subunits in a protein complex. SE Elucidates the composition of multi-protein assemblies. rheniumbio.co.il

Atomic Force Microscopy (AFM) for Real-Time Solubilization Dynamics

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of materials at the nanometer scale, including individual biological macromolecules in their near-native state. nih.gov High-speed AFM (HS-AFM) further allows for the observation of structural dynamics in real-time. nih.gov In the context of membrane proteins, AFM can be used to study the process of detergent-mediated solubilization, where a detergent like N-amyl-β-D-glucopyranoside is used to extract proteins from a lipid bilayer.

To study solubilization dynamics, a membrane patch containing the protein of interest is first adsorbed onto a flat substrate. HS-AFM can then be used to image the membrane surface in a physiological buffer. google.com Upon the introduction of N-amyl-β-D-glucopyranoside at a concentration sufficient for solubilization, the HS-AFM can, in principle, track the real-time changes in the membrane architecture. This includes the initial partitioning of detergent monomers into the bilayer, the formation of mixed protein-lipid-detergent micelles, and the eventual extraction of the protein-detergent complex, leaving behind defects or holes in the lipid membrane.

Observing these dynamics provides invaluable insights into the mechanism of detergent action and helps in selecting the mildest possible conditions to extract a protein while preserving its native conformation. whiterose.ac.uk The ability of N-amyl-β-D-glucopyranoside to gently remove proteins from the membrane can be directly visualized, validating its use for preparing samples for further structural analysis.

Table 3: Information Obtainable from AFM Analysis of Membrane Solubilization

AFM Capability Information Gained Relevance
High-Resolution Imaging Visualization of individual membrane proteins within the lipid bilayer before, during, and after detergent addition. nih.gov Confirms protein distribution and allows direct observation of the solubilization process at the single-molecule level.
Real-Time Monitoring (HS-AFM) Tracking the kinetics of membrane disruption and protein extraction. nih.gov Provides mechanistic insights into how N-amyl-β-D-glucopyranoside solubilizes membranes and extracts proteins.
Force Spectroscopy Measuring the forces required to unfold or extract a protein from the membrane. elifesciences.org Characterizes the stability of the protein within the bilayer and how detergents modulate these interactions.

Mass Spectrometry Techniques for Protein Complex Analysis (e.g., Native Ambient Mass Spectrometry)

Mass spectrometry (MS) has become a vital tool for the analysis of intact protein complexes, providing data on stoichiometry, composition, and interactions with lipids or small molecules. nih.gov Native mass spectrometry, in particular, uses "soft" ionization techniques like electrospray ionization (ESI) to transfer large, non-covalent complexes from solution into the gas phase for mass analysis while preserving their structure. escholarship.org

For membrane protein complexes, this process requires solubilization with a suitable detergent. N-amyl-β-D-glucopyranoside and other alkyl glucosides are often screened for their compatibility with native MS. The ideal detergent must keep the protein complex stable in solution but be gentle enough to be released during the ionization process, allowing for accurate mass determination of the protein assembly. nih.gov

A cutting-edge application is native ambient mass spectrometry, which allows for the analysis of protein complexes directly from biological substrates like thin tissue sections with minimal sample preparation. nih.gov Techniques like native liquid extraction surface analysis (LESA) MS can extract a protein-drug complex from a tissue spot, and the presence of a detergent like N-amyl-β-D-glucopyranoside in the extraction solvent is crucial for maintaining the complex's integrity. nih.gov This enables the study of protein complexes in a context that is closer to their native environment, providing information on both composition and spatial distribution within the tissue. nih.govnih.gov

Table 4: Application of Mass Spectrometry to Detergent-Solubilized Protein Complexes

MS Technique Information Provided Role of N-amyl-β-D-glucopyranoside
Native ESI-MS Stoichiometry, subunit composition, and mass of intact protein complexes. nih.gov Solubilizes the membrane protein complex and stabilizes it for transfer into the gas phase.
Peptide Mass Fingerprinting Identification of protein components after enzymatic digestion. news-medical.net Used in the initial purification of the protein complex prior to digestion and analysis.
Tandem MS (MS/MS) Sequence information of subunits and identification of post-translational modifications. harvard.edu Part of the purification workflow to isolate the complex before it is denatured for bottom-up proteomics.

Emerging Research Directions and Methodological Innovations

Development of N-AMYL B-D-GLUCOPYRANOSIDE for High-Throughput Screening Platforms

The utility of N-amyl-β-D-glucopyranoside in biochemical and biophysical research is being amplified by its incorporation into high-throughput screening (HTS) platforms. As a mild, non-ionic detergent, it is well-suited for solubilizing and stabilizing membrane proteins, which are the targets of a vast number of pharmaceuticals. HTS platforms enable the rapid screening of thousands to millions of compounds for potential therapeutic activity. pharmaron.com The ability of N-amyl-β-D-glucopyranoside to maintain the native structure and function of these proteins in a soluble form is critical for the success of such large-scale screens.

In this context, research is focused on optimizing conditions for using N-amyl-β-D-glucopyranoside in automated systems. This includes its application in screening assays for enzymes like glycoside hydrolases (GH), where it can be used to deliver substrates or stabilize the enzyme itself. frontiersin.orgnih.govnih.gov The development of mass spectrometry-based HTS platforms, such as nanostructure-initiator mass spectrometry (NIMS), allows for the label-free, direct detection of enzymatic products, and the compatibility of non-ionic detergents like N-amyl-β-D-glucopyranoside with these systems is a key area of investigation. frontiersin.orgnih.gov The goal is to create robust, scalable screening platforms where membrane proteins, solubilized in N-amyl-β-D-glucopyranoside micelles, can be reliably assayed against large libraries of potential drugs or ligands.

Computational Modeling and Simulation of this compound Interactions with Biomolecules

Computational methods are providing unprecedented, atom-level insights into the interactions between detergents and biomolecules. These approaches are crucial for understanding how N-amyl-β-D-glucopyranoside stabilizes proteins and for guiding the design of new detergent derivatives.

Molecular dynamics (MD) simulations have become a powerful tool for studying the structure and dynamics of membrane proteins within detergent micelles. nih.govportlandpress.compwvas.org Although computationally intensive, MD simulations can model the spontaneous formation of a detergent micelle around a protein, revealing how individual detergent molecules arrange themselves to shield the protein's hydrophobic transmembrane regions from the aqueous solvent. portlandpress.comnih.gov

For N-amyl-β-D-glucopyranoside, MD simulations can elucidate the specific interactions between the amyl chains and the protein's hydrophobic surface, as well as the interactions of the glucose headgroups with the solvent and the protein's hydrophilic loops. Researchers can simulate protein-micelle complexes with varying numbers of detergent molecules to determine the optimal ratio for protein stability, mimicking experimental conditions. nih.govescholarship.org These simulations provide critical data on how the detergent affects the protein's conformational dynamics, which is essential for function. By comparing simulations in a detergent environment to those in a native lipid bilayer, scientists can assess how well the detergent micelle mimics the cell membrane. portlandpress.comillinois.edu

Table 1: Key Parameters Investigated in MD Simulations of Protein-Detergent Complexes

Parameter Significance Research Findings from Simulations
Detergent Aggregation Number The number of detergent molecules forming the micelle around the protein. A stable shell of detergent molecules forms around the protein; excess detergent exists in the bulk solvent. acs.org
Protein-Detergent Contacts Identifies key residues interacting with the detergent's alkyl chains or headgroups. Provides insights into the forces stabilizing the complex, which are predominantly hydrophobic. illinois.edu
Conformational Stability Measures fluctuations in the protein's secondary and tertiary structure over time. Reveals whether the detergent maintains the native, functional fold of the protein.

| Micelle Morphology | Describes the shape and size of the detergent corona around the protein. | The detergent corona is dynamic and can be rough, but smooths out over time in ensemble averages. nih.gov |

This table is interactive. Click on the headers to learn more about each parameter.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. Performing these studies on membrane proteins presents a unique challenge, as the protein is often studied experimentally while solubilized in a detergent micelle. The detergent environment can significantly influence the protein's conformation and the accessibility of its binding sites. nih.gov

Recent research focuses on developing and validating docking protocols that account for the presence of the detergent micelle. This can involve explicitly modeling the detergent molecules around the protein or using implicit solvent models that mimic the hydrophobic environment of the micelle core. Docking studies in the presence of N-amyl-β-D-glucopyranoside would aim to predict how a drug candidate binds to its target membrane protein. The results can be crucial for structure-based drug design, helping to explain experimental observations where ligand affinity differs between a membrane environment and a detergent-solubilized state. nih.gov These computational approaches are essential for accurately interpreting experimental data and for the virtual screening of compound libraries against detergent-stabilized targets.

Novel this compound Derivatives with Tailored Properties

A major frontier in detergent science is the rational design and synthesis of novel amphiphiles with properties tailored for specific applications. nih.govbohrium.comnih.gov Starting from the basic N-amyl-β-D-glucopyranoside scaffold, researchers are introducing chemical modifications to create derivatives with enhanced efficacy for solubilizing and stabilizing challenging membrane proteins. nih.gov

The ability of a detergent to extract a protein from the cell membrane and keep it soluble is its primary function. The solubilization efficiency is related to several physicochemical properties, including the critical micelle concentration (CMC) and the hydrophilic-lipophilic balance (HLB). nih.gov By modifying the structure of N-amyl-β-D-glucopyranoside, these properties can be fine-tuned.

Strategies to enhance solubilization efficacy include:

Altering Alkyl Chain Length: Synthesizing homologues with shorter or longer alkyl chains than the C5 amyl group can modulate the detergent's hydrophobicity, affecting both its CMC and its ability to interact effectively with the transmembrane domains of different proteins. nist.govresearchgate.net

Introducing Branching: Creating branched alkyl chains can alter the packing of the detergent molecules within the micelle, potentially improving solubilization for certain proteins.

Modifying the Headgroup: While the glucose headgroup is a key feature of glucosides, derivatives with modified sugars or the addition of further polar groups could alter the HLB to optimize performance for specific protein classes. nih.gov

The goal is to create a library of N-amyl-β-D-glucopyranoside derivatives from which the optimal detergent can be selected for any given membrane protein, thereby increasing the success rate of protein purification. nih.gov

Beyond initial solubilization, maintaining the long-term structural and functional integrity of a membrane protein is paramount for detailed study. ucla.edu Conventional detergents often fail to provide sufficient long-term stability. nih.govnih.gov Research into novel glucoside derivatives has revealed key principles for designing detergents that offer superior protein stabilization. nih.gov

Key design strategies for improved protein stability include:

Increasing Alkyl Chain Density: Novel detergents with multiple alkyl chains connected to a single headgroup scaffold have been developed. This design leads to micelles with a higher hydrophobic density in their core, which is thought to better mimic the lipid bilayer and reduce the dynamic nature of the micelle, thereby enhancing protein stability. nih.gov

Introducing Core Flexibility: Incorporating flexible linkers within the detergent's chemical structure allows the molecule to adopt different conformations. This "foldability" can enable the detergent to form a more compact and stable micelle around the protein, improving its stability. nih.govconsensus.app

Optimizing Hydrophilic-Lipophilic Balance (HLB): The balance between the hydrophobic tail and the hydrophilic headgroup is crucial. Studies with new series of glucose-neopentyl glycol (GNG) detergents show that derivatives with longer pendant alkyl chains can confer superior stability to G protein-coupled receptors (GPCRs) compared to traditional detergents. acs.org

By applying these principles, novel derivatives of N-amyl-β-D-glucopyranoside could be synthesized. For example, creating a dimeric version with two amyl-glucoside units joined by a flexible linker could significantly improve the stability profile for challenging targets like GPCRs and transporters. nih.gov

Table 2: Design Principles for Novel Detergent Derivatives

Design Principle Structural Modification Example Desired Outcome
Increased Alkyl Chain Density Attaching two or more alkyl chains to a central scaffold. More stable micelle core, better mimicry of lipid bilayer. nih.gov
Enhanced Core Flexibility Incorporating flexible linkers (e.g., ethylenediamine) between rigid parts of the detergent. Allows detergent to fold into a compact, protein-stabilizing conformation. nih.gov
Tuned Hydrophilicity/Hydrophobicity Varying the length of the primary and any secondary (pendant) alkyl chains. Optimization of the Hydrophilic-Lipophilic Balance (HLB) for specific proteins. acs.org

| Headgroup Modification | Altering the sugar moiety or adding charged groups. | Modified surface properties of the micelle and interaction with protein loops. |

This table is interactive. Click on the headers to explore different design strategies.

Reduced Interference in Downstream Assays

The compatibility of detergents with downstream analytical techniques is a critical consideration in proteomics and structural biology. While no specific studies on n-amyl-β-D-glucopyranoside's interference in downstream assays are readily available, the behavior of other short-chain alkyl glucosides, such as n-octyl-β-D-glucopyranoside, offers valuable insights. Non-ionic detergents are generally favored over ionic detergents for their milder nature, which helps to preserve protein structure and function.

One of the primary downstream applications where detergent compatibility is crucial is mass spectrometry (MS). Detergents can interfere with the ionization process and suppress the signal of peptides and proteins. However, non-ionic detergents with high critical micelle concentrations (CMC), like many alkyl glucosides, can be more easily removed by dialysis, size-exclusion chromatography, or detergent-removal resins prior to MS analysis. The relatively high CMC of short-chain alkyl glucosides suggests that n-amyl-β-D-glucopyranoside would also be amenable to removal, thus minimizing interference.

Furthermore, in assays such as ELISA or surface plasmon resonance (SPR), the presence of detergents can disrupt antibody-antigen interactions or the immobilization of proteins on sensor surfaces. The use of a mild, non-ionic detergent like an amyl glucoside at concentrations just above its CMC would be advantageous in maintaining the native conformation of the protein of interest, while its relatively simple micellar structure might lead to less interference compared to larger, more complex detergents. The compatibility of a related compound, octyl beta-glucoside, with various protein quantitation assays is presented in the table below, illustrating the general tolerance of such assays to this class of detergents.

Table 1: Compatibility of Octyl Beta-Glucoside with Common Protein Quantitation Assays

Assay Compatible Concentration
BCA Assay ≤ 5%
Coomassie (Bradford) Assay ≤ 0.5%
Modified Lowry Assay ≤ 0.5%
660-nm Protein Assay ≤ 5%

Integration with Membrane Protein Engineering and Mutagenesis for Structural Biology

The structural determination of membrane proteins remains a formidable challenge due to their inherent instability when removed from their native lipid bilayer environment. Detergents play a pivotal role in overcoming this challenge by providing a surrogate membrane environment that solubilizes and stabilizes the protein. The choice of detergent is critical, as an inappropriate detergent can lead to protein denaturation and aggregation.

Short-chain alkyl glucosides, a class to which n-amyl-β-D-glucopyranoside belongs, are often employed in the initial stages of membrane protein solubilization and purification. Their efficacy is attributed to their ability to disrupt lipid-lipid and lipid-protein interactions while being less harsh on protein-protein interactions, thereby preserving the structural integrity of the protein.

In the context of membrane protein engineering and mutagenesis, detergents are indispensable. Site-directed mutagenesis is frequently used to introduce stabilizing mutations or to remove flexible regions of a membrane protein to facilitate crystallization. During the expression, solubilization, and purification of these engineered proteins, a mild detergent that can maintain the protein in a folded and functional state is required. While specific data on n-amyl-β-D-glucopyranoside is scarce, the principles governing the use of other short-chain alkyl glucosides are applicable. The shorter alkyl chain of the amyl derivative would likely result in smaller micelles, which can be advantageous in promoting crystal packing for X-ray crystallography.

The process of detergent screening is an empirical one, where a matrix of detergents with varying alkyl chain lengths and head group chemistries are tested to identify the optimal conditions for a given membrane protein. N-amyl-β-D-glucopyranoside would be a valuable addition to such screening kits, particularly for proteins that are sensitive to the larger micelles formed by longer-chain detergents. The goal is to find a detergent that not only solubilizes the protein but also maintains its stability and conformational homogeneity, which are prerequisites for successful structural studies by techniques such as X-ray crystallography and cryo-electron microscopy.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for N-Amyl B-D-Glucopyranoside, and how can reaction conditions be optimized for higher yields?

  • Methodology : Alkyl glucosides like this compound are typically synthesized via acid-catalyzed condensation of glucose with n-amyl alcohol. Optimization involves adjusting parameters such as temperature (80–100°C), reaction time (4–12 hours), and catalyst concentration (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
  • Key Considerations : Monitor glucose-to-alcohol molar ratios (1:5–1:10) to minimize side reactions like polysaccharide formation. Use NMR (¹H/¹³C) and HPLC to validate purity (>95%) and confirm β-anomeric configuration .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : ¹H NMR detects characteristic anomeric proton signals at δ 4.2–4.5 ppm (β-configuration). ¹³C NMR identifies the glycosidic linkage (C1 at ~104 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₂₂O₆: 250.28 g/mol) and fragmentation patterns .
  • FTIR : O-H stretching (3200–3600 cm⁻¹) and C-O-C glycosidic bond (1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the alkyl chain length of this compound influence its surfactant properties in membrane protein solubilization studies?

  • Mechanistic Insight : The n-amyl chain (C5) balances hydrophobicity and micelle size, enabling efficient protein stabilization without denaturation. Compare with shorter (e.g., butyl, C4) or longer (e.g., decyl, C10) chains:

Alkyl Chain LengthCritical Micelle Concentration (CMC)Protein Stability
C4 (Butyl)Higher (~10 mM)Moderate
C5 (N-Amyl) Moderate (~2–5 mM)High
C10 (Decyl)Lower (~0.1 mM)Risk of Denaturation
  • Experimental Design : Use dynamic light scattering (DLS) to measure micelle size and circular dichroism (CD) to assess protein secondary structure retention .

Q. What strategies resolve discrepancies in enzymatic hydrolysis kinetics data for this compound across different glycosidase assays?

  • Troubleshooting Framework :

  • Substrate Specificity : Confirm enzyme specificity (e.g., β-glucosidases vs. α-glucosidases) using controls like 4-nitrophenyl glucosides .
  • Data Normalization : Account for interference from n-amyl alcohol byproducts via blank subtraction or HPLC quantification .
  • Kinetic Modeling : Fit data to Michaelis-Menten or Hill equations to identify cooperative effects or inhibitor interference .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible biochemical assays?

  • Quality Control Protocol :

Standardize Raw Materials : Use HPLC-grade glucose and n-amyl alcohol to minimize impurities.

In-line Monitoring : Implement real-time FTIR or Raman spectroscopy to track reaction progress.

Stability Testing : Store the compound at 4°C in anhydrous conditions to prevent hydrolysis; validate shelf-life via accelerated stability studies (40°C/75% RH for 6 months) .

Q. What computational tools predict the solvation dynamics of this compound in mixed solvent systems?

  • In Silico Approaches :

  • Molecular Dynamics (MD) : Simulate interactions in water/alcohol mixtures using force fields like GROMOS or CHARMM.
  • COSMO-RS : Predict partition coefficients and solubility parameters to optimize solvent selection (e.g., ethanol-water vs. DMSO-water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.